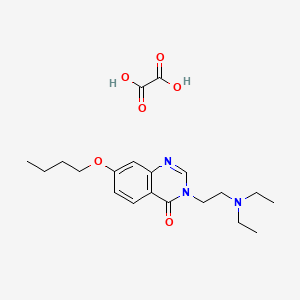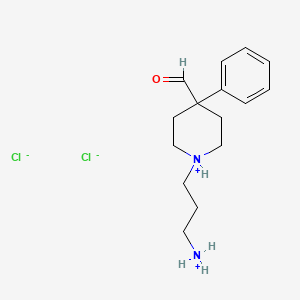
4-(Dichloromethylsilyl)butyryl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Dichloro(methyl)silyl]butanoyl chloride is an organosilicon compound that features both silicon and chlorine atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[dichloro(methyl)silyl]butanoyl chloride typically involves the reaction of butanoyl chloride with dichloromethylsilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Butanoyl chloride+Dichloromethylsilane→4-[Dichloro(methyl)silyl]butanoyl chloride
Industrial Production Methods
In an industrial setting, the production of 4-[dichloro(methyl)silyl]butanoyl chloride may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.
化学反应分析
Types of Reactions
4-[Dichloro(methyl)silyl]butanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form corresponding silanols and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions to form larger organosilicon compounds.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.
Water: For hydrolysis reactions.
Catalysts: Such as Lewis acids, can be used to facilitate certain reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted organosilicon compounds can be formed.
Hydrolysis Products: Silanols and hydrochloric acid.
科学研究应用
4-[Dichloro(methyl)silyl]butanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the preparation of silicon-based materials with unique properties.
Biological Studies: Investigated for its potential use in modifying biomolecules for research purposes.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 4-[dichloro(methyl)silyl]butanoyl chloride involves its reactivity with various nucleophiles. The silicon atom, being electrophilic, attracts nucleophiles, leading to substitution reactions. The presence of chlorine atoms enhances the electrophilicity of the silicon, making it more reactive towards nucleophiles.
相似化合物的比较
Similar Compounds
Trimethylsilyl Chloride: Another organosilicon compound with similar reactivity but different steric properties.
Dimethylchlorosilane: Similar in reactivity but with different substituents on the silicon atom.
属性
CAS 编号 |
4084-34-8 |
|---|---|
分子式 |
C5H9Cl3OSi |
分子量 |
219.56 g/mol |
IUPAC 名称 |
4-[dichloro(methyl)silyl]butanoyl chloride |
InChI |
InChI=1S/C5H9Cl3OSi/c1-10(7,8)4-2-3-5(6)9/h2-4H2,1H3 |
InChI 键 |
YWIYEOLSZWMXQG-UHFFFAOYSA-N |
规范 SMILES |
C[Si](CCCC(=O)Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-Thiazolidinepropanesulfonic acid, 2-[3-cyano-3-(dodecylsulfonyl)-2-propenylidene]-, potassium salt](/img/structure/B13734540.png)
![4-{Bis[4-(diethylamino)phenyl]methylidene}-N,N-diethylcyclohexa-2,5-dien-1-aminium 6-hydroxynaphthalene-2-sulfonate](/img/structure/B13734542.png)



![4-[4-(2,6-dipyridin-4-ylpyridin-4-yl)-2,5-dimethoxyphenyl]-2,6-dipyridin-4-ylpyridine](/img/structure/B13734562.png)
